molecular formula C7H4BrFN2 B6308972 6-Bromo-3-fluoroimidazo[1,2-a]pyridine CAS No. 2001563-56-8

6-Bromo-3-fluoroimidazo[1,2-a]pyridine

Cat. No. B6308972
CAS RN: 2001563-56-8
M. Wt: 215.02 g/mol
InChI Key: CGIFYHLZGFMDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H4BrFN2. It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrFN2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4 .


Physical And Chemical Properties Analysis

This compound is a solid substance. It should be stored in an inert atmosphere at 2-8°C .

Mechanism of Action

6-Bromo-3-fluoroimidazo[1,2-a]pyridine is a versatile compound with a variety of mechanisms of action. It is known to act as a ligand in the formation of coordination complexes, and it has also been shown to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2). Additionally, it has been demonstrated to act as a substrate in the synthesis of biologically active compounds such as antibiotics and anti-inflammatory agents.
Biochemical and Physiological Effects
This compound has been demonstrated to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and thromboxanes. Additionally, this compound has been demonstrated to act as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.

Advantages and Limitations for Lab Experiments

The use of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound that is readily available, and it is also highly soluble in a variety of solvents. Additionally, it is a versatile compound with a variety of applications in scientific research. However, there are also a number of limitations to its use in laboratory experiments. It is a toxic compound, and it is also highly flammable.

Future Directions

The use of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine in scientific research is an area of active research. Potential future directions for research include the development of novel synthetic methods for its synthesis, the exploration of its potential applications in medicinal chemistry, and the investigation of its mechanism of action. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.

Synthesis Methods

6-Bromo-3-fluoroimidazo[1,2-a]pyridine can be synthesized through a variety of methods. The most common method involves reacting a 2-bromo-3-fluoropyridine with an aldehyde and an amine in the presence of an acid catalyst. This reaction produces a this compound intermediate. This intermediate can then be further reacted with an amine and an aldehyde to produce the desired product.

Scientific Research Applications

6-Bromo-3-fluoroimidazo[1,2-a]pyridine is a versatile compound with a variety of applications in scientific research. It has been used as a building block for the synthesis of biologically active compounds such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. Additionally, it has been employed as a substrate in the synthesis of organic materials such as polymers and liquid crystals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-bromo-3-fluoroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIFYHLZGFMDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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